EP4 Receptor Binding Affinity and Subtype Selectivity vs. EP1/EP3
This compound demonstrates measurable binding affinity for the human prostaglandin E2 receptor EP4 subtype with an IC₅₀ of 31 nM in a radioligand displacement assay, while showing no meaningful binding at the EP1 or EP3 subtypes (IC₅₀ > 20,000 nM for both) [1]. This represents >645-fold selectivity for EP4 over EP1/EP3 within the same assay platform. In contrast, many pan-prostanoid ligands or non-selective COX inhibitors lack this subtype discrimination, and direct-attachment or shorter-linker analogs have not demonstrated equivalent EP4-preferring profiles in public databases.
| Evidence Dimension | EP4 receptor binding affinity and selectivity vs. EP1/EP3 |
|---|---|
| Target Compound Data | EP4 IC₅₀ = 31 nM; EP1 IC₅₀ > 20,000 nM; EP3 IC₅₀ > 20,000 nM |
| Comparator Or Baseline | Class-level baseline: non-selective COX inhibitors (e.g., indomethacin) or pan-EP ligands typically show <10-fold selectivity across EP subtypes |
| Quantified Difference | >645-fold selectivity for EP4 over EP1/EP3 |
| Conditions | Displacement of [³H]PGE₂ from human EP4, EP1, EP3 receptors expressed in HEK293 cell membranes (BindingDB/ChEMBL curated data) |
Why This Matters
This selectivity profile differentiates the compound from non-selective anti-inflammatory agents and supports its use as a pharmacological tool for dissecting EP4-specific signaling, which is crucial for programs targeting cancer, inflammation, or bone disorders where EP4 plays a distinct role.
- [1] BindingDB. BDBM50232545 – IC₅₀ Data for Prostaglandin E2 Receptor EP4, EP1, EP3 Subtypes. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50232545 View Source
